3-(2-ethoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound is a derivative of imidazopurine . Imidazopurines are a class of compounds that contain a purine base, which is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused with an imidazole ring .
Molecular Structure Analysis
The molecular structure of imidazopurines consists of a six-membered pyrimidine ring and a five-membered imidazole ring . The specific substitutions at various positions in the ring structure (such as the ethoxyethyl, dimethyl, and phenethyl groups in your compound) can significantly affect the properties of the molecule.Scientific Research Applications
Receptor Affinity and Molecular Studies
A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized to evaluate their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies have identified compounds with significant affinity values, highlighting the importance of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. The research provides insights into the molecular interactions and docking studies, proving the essential role of specific substitutions for receptor affinity (Zagórska et al., 2015).
Antiviral and Antihypertensive Activity
The synthesis of derivatives of 7,8-polymethylenehypoxanthines, which are precursors to a variety of purine derivatives, was explored for their antiviral and antihypertensive activities. This research highlights the potential of purine derivatives in developing treatments for viral infections and hypertension, showcasing the versatility of purine compounds in medicinal chemistry (Nilov et al., 1995).
properties
IUPAC Name |
2-(2-ethoxyethyl)-4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-4-29-13-12-25-19(27)17-18(23(3)21(25)28)22-20-24(15(2)14-26(17)20)11-10-16-8-6-5-7-9-16/h5-9,14H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJICFLOJJSJHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethyl)-4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
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